![molecular formula C18H18ClNO3 B1681812 Z-L-Phe chloromethyl ketone CAS No. 26049-94-5](/img/structure/B1681812.png)
Z-L-Phe chloromethyl ketone
Overview
Description
Z-L-Phe-CMK is an inhibitor of severe acute respiratory syndrome coronavirus (SARS-CoV) main protease (M pro), also known as 3C-like protease (3CL pro) . It is selective for SARS-CoV M pro over calpain, trypsin, and thrombin . It’s also a peptidase from baker’s yeast, with esterase activities of carboxypeptidase Y .
Synthesis Analysis
The chloromethyl ketones of leucine enkephalin and D-Ala -leucine enkephalin have been synthesized and tested for biological activity in the guinea pig ileum assay . The derivatives show an increased potency in morphine-like action in comparison to the corresponding enkephalins .Molecular Structure Analysis
The linear formula of Z-L-Phe chloromethyl ketone is C6H5CH2CH (NHCO2CH2C6H5)COCH2Cl .Chemical Reactions Analysis
This compound has a reaction type of solution phase peptide synthesis . It has a melting point of 107-108 °C (lit.) .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 331.79 g/mol . Its optical activity is [α]23/D +30°, c = 1 in chloroform .Scientific Research Applications
Protease Inhibition and Active Site Modification
Papain Inactivation : Z-L-Phe-CMK derivatives have been found to inactivate papain, a type of protease, through a stoichiometric reaction at the active-center thiol. These derivatives act as affinity-labeling reagents, indicating their potential in targeting specific enzyme sites (Leary et al., 1977).
Chymase Inhibition : Studies on Z-L-Phe-CMK derivatives have led to the development of potent human chymase inhibitors, demonstrating specificity in inhibiting certain proteases while not affecting others, such as human leukocyte cathepsin G (Hayashi et al., 2000).
Calpain I and II Inactivation : Tripeptidyl chloromethyl ketones, including derivatives of Z-L-Phe-CMK, have been synthesized and evaluated for their ability to inactivate calpains I and II. These compounds were designed to meet the specificity requirements of calpains and have shown significant effectiveness, with potential for selective affinity labeling of these enzymes (Sasaki et al., 1986).
Thrombin Inhibition : Z-L-Phe-CMK derivatives have been studied for their effectiveness and selectivity in the inactivation of thrombin, a key enzyme in the blood coagulation process. These studies contribute to understanding the interaction and potential therapeutic applications of such inhibitors (Kettner & Shaw, 1979).
Research Applications Beyond Protease Inhibition
Cathepsin B Inhibition Studies : Research involving Z-L-Phe-CMK derivatives has provided insights into the inhibition of human tumor cathepsin B isozymes, with implications for understanding protease involvement in oncogenic processes (Smith et al., 1988).
Zymogen/Enzyme Discrimination : The use of peptidyl chloromethyl ketones, including Z-L-Phe-CMK derivatives, has been explored to distinguish between zymogen and enzyme forms of certain coagulation and fibrinolytic proteins. This application is significant for biochemical characterization and potential therapeutic targeting (Williams et al., 1989).
Mechanism of Action
Target of Action
ZPCK, also known as Z-L-Phe chloromethyl ketone or SL-01, primarily targets the process of autophagy . Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it plays a crucial role in maintaining cellular homeostasis .
Mode of Action
ZPCK interacts with its targets by modulating autophagic flux, a measure of the dynamic process of autophagy . Specifically, ZPCK inhibits the degradation of cargo inside the vacuole, a key step in the autophagy process .
Biochemical Pathways
The primary biochemical pathway affected by ZPCK is the autophagy pathway . This pathway involves the engulfment of intracellular components inside double-membrane vesicles called autophagosomes and their subsequent degradation by the lysosomal machinery . ZPCK acts at a key step of this pathway, inhibiting the degradation of cargo inside the vacuole .
Pharmacokinetics
ZPCK is an oral active proagent of gemcitabine, designed for improved oral bioavailability . .
Result of Action
The molecular and cellular effects of ZPCK’s action primarily involve the modulation of autophagy. By inhibiting the degradation of cargo inside the vacuole, ZPCK disrupts the normal process of autophagy . This disruption can have various downstream effects, depending on the specific cellular context and the role of autophagy in that context.
Safety and Hazards
properties
IUPAC Name |
benzyl N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHLRJGDELITAF-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885328 | |
Record name | Carbamic acid, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26049-94-5 | |
Record name | (3S)-3-Benzyloxycarbonylamino-1-chloro-4-phenyl-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26049-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ZPCK | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026049945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbamic acid, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-benzyl [1-benzyl-3-chloro-2-oxopropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: ZPCK, also known as N-carbobenzoxy-L-phenylalanine chloromethyl ketone, is a potent and irreversible inhibitor of chymotrypsin-like serine proteases. It acts by covalently binding to the histidine residue (His-57) in the active site of these enzymes. [] This binding prevents the enzyme from cleaving peptide bonds in proteins, effectively inhibiting its proteolytic activity.
ANone: ZPCK treatment has been shown to:
- Inhibit intracellular transport of IgG molecules through Fc receptors in murine trophoblast cells. This blockage of IgG transport consequently prevents the antibody-mediated inhibition of IFN-gamma-induced surface class II major histocompatibility complex (MHC) expression. []
- Synergistically increase protein-tyrosine phosphorylation in avian cells when combined with sodium orthovanadate (Na3VO4). This suggests an interplay between chymotrypsin-like protease activity and tyrosine phosphorylation pathways. []
- Inhibit the detachment of Actinomyces viscosus from saliva-coated hydroxyapatite by human polymorphonuclear leukocytes (PMN). This finding suggests a role for chymotrypsin-like proteases in the interaction between PMNs and bacteria. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.